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For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine-2-carbaldehyde, a derivative of the N-fused heterocyclic aromatic compound
indolizine, is a molecule of significant interest in medicinal chemistry and materials science. As
a structural isomer of indole, the indolizine scaffold is a key component in a variety of
biologically active compounds. This technical guide provides a comprehensive overview of the
chemical properties, structure, synthesis, and characterization of Indolizine-2-carbaldehyde,
tailored for professionals in research and drug development.

Chemical Structure and Identification

Indolizine-2-carbaldehyde is characterized by a bicyclic structure comprising a fused pyridine
and pyrrole ring, with a nitrogen atom at the bridgehead. An aldehyde group is substituted at
the C2 position of the indolizine ring.

Table 1: Compound Identification[1]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15174817?utm_src=pdf-interest
https://www.benchchem.com/product/b15174817?utm_src=pdf-body
https://www.benchchem.com/product/b15174817?utm_src=pdf-body
https://www.benchchem.com/product/b15174817?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Indolizine-2-carbaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15174817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Identifier Value

IUPAC Name indolizine-2-carbaldehyde

Molecular Formula CoH7NO

SMILES C1=CC2=C(C=C1)N=C(C=C2)C=0
InChl Key GZAJGIDURHUVHB-UHFFFAOYSA-N
CAS Number 944895-49-2

Physicochemical Properties

The physicochemical properties of Indolizine-2-carbaldehyde are crucial for its handling,
formulation, and biological activity. While experimental data for some properties are not readily
available, computed values provide valuable estimates. The parent indolizine is described as a
low-melting solid or a high-boiling liquid that is sensitive to air and light.[2] Derivatives with
phenyl substitutions tend to be more stable solids.[2]

Table 2: Physicochemical Properties of Indolizine-2-carbaldehyde

Property Value Source
Molecular Weight 145.16 g/mol PubChem[1]
Exact Mass 145.052763847 Da PubChem([1]
Topological Polar Surface Area  21.5 A2 PubChem[1]
Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

Synthesis and Characterization

The synthesis of indolizine derivatives, including Indolizine-2-carbaldehyde, can be achieved
through several established methods. A common and versatile approach is the 1,3-dipolar
cycloaddition reaction.
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General Synthesis Workflow

A prevalent synthetic route involves the reaction of a pyridinium ylide with an appropriate
dipolarophile. The following diagram illustrates a generalized workflow for the synthesis of
substituted indolizine-2-carbaldehydes.

General Synthesis of Substituted Indolizine-2-carbaldehydes

Reactants Reaction Conditions

Acyl Pyridine o,B-Unsaturated Aldehyde Aminocatalyst Bransted Acid (e.g., ACOH) Solvent (e.g., CF3CH20H) Heat (e.g., 80 °C)

[3+2] Annulation

1,2,3-Trisubstituted

Indolizine-2-carbaldehyde

Click to download full resolution via product page

Caption: Generalized workflow for the one-pot synthesis of indolizine-2-carbaldehydes.

Experimental Protocol: Synthesis of 1,3-Disubstituted
Indolizine-2-carbaldehydes

The following protocol is adapted from a reported aminocatalyzed strategy for the one-pot
synthesis of trisubstituted indolizine-2-carbaldehydes.[3]

Materials:

e 0,B-Unsaturated aldehyde (0.2 mmol)
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o Heteroaryl ketone (e.g., 2-acetylpyridine) (2.5 equiv.)
e Aminocatalyst (e.g., chitosan, 20 mol%)

o Acetic Acid (AcOH) (2.0 equiv.)

e Lithium trifluoromethanesulfonate (LiISOsCF3)

e 2,2,2-Trifluoroethanol (CFsCH20H) (0.9 mL)

e Argon (Ar) atmosphere

Procedure:

o To a sealed reaction vessel under an argon atmosphere, add the a,3-unsaturated aldehyde,
heteroaryl ketone, aminocatalyst, acetic acid, and lithium trifluoromethanesulfonate.

e Add 2,2,2-trifluoroethanol as the solvent.

» Heat the reaction mixture at 80 °C for 18 hours.

e Monitor the reaction progress using thin-layer chromatography (TLC).
o Upon completion, cool the reaction mixture to room temperature.

» Purify the crude product by flash column chromatography on silica gel to yield the desired
indolizine-2-carbaldehyde derivative.

Characterization

The structure and purity of synthesized Indolizine-2-carbaldehyde are confirmed using
various spectroscopic technigues.

Table 3: Spectroscopic Data for Indolizine-2-carbaldehyde
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Technique Expected Observations

Aromatic protons in the range of 6 7.0-8.5 ppm.
1H NMR A characteristic singlet for the aldehydic proton
(CHO) downfield, typically above & 9.0 ppm.

Aromatic carbons in the range of 6 110-150

ppm. A characteristic signal for the carbonyl
13C NMR _

carbon of the aldehyde group downfield,

typically above & 180 ppm.

A strong C=0 stretching vibration for the
aldehyde group, typically in the range of 1680-
1715 cm~1. C-H stretching of the aldehyde

'R Spectroscopy proton may be observed around 2720 and 2820
cm~1, Aromatic C-H and C=C stretching

vibrations.

A molecular ion peak [M]* corresponding to the
M Spect . molecular weight of the compound.
ass Spectrometry ) ]
Fragmentation patterns may involve the loss of

the CHO group (29 Da) or CO (28 Da).

Note: Specific spectral data for the unsubstituted Indolizine-2-carbaldehyde is not widely
available in the literature; the expected observations are based on the analysis of related
indolizine derivatives and general principles of spectroscopy.

Biological Activity and Potential Applications

Indolizine derivatives are recognized for a wide spectrum of biological activities, making them
attractive scaffolds for drug discovery.

Reported Biological Activities of Indolizine Derivatives

» Anticancer Activity: Certain functionalized indolizines have demonstrated potent anticancer
properties, with some compounds showing inhibitory activity against various cancer cell
lines, including lung, brain, and renal cancer.[4]
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» Antimicrobial and Antifungal Activity: Various indolizine derivatives have been reported to
exhibit significant antibacterial and antifungal properties.

» Anti-inflammatory and Analgesic Effects: The indolizine nucleus is a component of
compounds that have shown anti-inflammatory and pain-relieving activities.

» Enzyme Inhibition: Some indolizine derivatives have been identified as inhibitors of specific
enzymes, such as phosphodiesterases.

Potential Mechanism of Action

While the specific molecular targets of Indolizine-2-carbaldehyde are not yet fully elucidated,
studies on related indolizine compounds suggest potential mechanisms of action. One notable
target is tubulin. Certain indolizine derivatives have been shown to inhibit tubulin polymerization
by binding to the colchicine-binding site, thereby disrupting microtubule dynamics and leading
to cell cycle arrest and apoptosis in cancer cells.
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Potential Mechanism of Action: Tubulin Polymerization Inhibition
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Caption: Proposed signaling pathway for the anticancer activity of certain indolizine derivatives.

Conclusion

Indolizine-2-carbaldehyde represents a versatile chemical entity with significant potential in
the development of novel therapeutic agents and functional materials. Its synthesis is
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achievable through established organic chemistry methodologies, and its structure provides a
modifiable scaffold for the exploration of structure-activity relationships. Further investigation
into the specific biological targets and mechanisms of action of Indolizine-2-carbaldehyde is
warranted to fully realize its potential in drug discovery and development. This guide serves as
a foundational resource for researchers embarking on the study and application of this
promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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